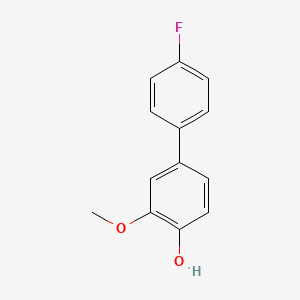

4-(4-Fluorophenyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSTEQPRZZATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685427 | |

| Record name | 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-89-9 | |

| Record name | 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs 2-methoxy-4-bromophenol and 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water). The general reaction is:

Heating at 80–100°C for 12–24 hours achieves conversions exceeding 75%.

Optimization Strategies

-

Catalyst loading : Reducing Pd(PPh₃)₄ to 0.5–1 mol% minimizes costs without compromising yield.

-

Solvent selection : A 3:1 toluene/ethanol ratio enhances solubility of the boronic acid while suppressing homo-coupling.

-

Protection of phenolic hydroxyl : Temporary protection as a methyl ether (using CH₃I/K₂CO₃) prevents unwanted oxidation during coupling.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Component | Quantity | Role |

|---|---|---|

| 2-Methoxy-4-bromophenol | 1.0 equiv | Electrophilic partner |

| 4-Fluorophenylboronic acid | 1.2 equiv | Nucleophilic partner |

| Pd(PPh₃)₄ | 0.8 mol% | Catalyst |

| Na₂CO₃ | 2.5 equiv | Base |

| Toluene/Ethanol/Water | 4:1:1 (v/v/v) | Solvent system |

Direct introduction of the 4-fluorophenyl group via electrophilic substitution is challenging due to competing directing effects of the hydroxyl and methoxy groups. However, Lewis acid-mediated reactions enable selective functionalization.

Friedel-Crafts Alkylation

Using AlCl₃ or BCl₃ as catalysts, 2-methoxyphenol reacts with 4-fluorobenzyl chloride to form the target compound. The hydroxyl group is first protected as a silyl ether (e.g., TBSCl) to prevent side reactions. After alkylation, deprotection with tetrabutylammonium fluoride (TBAF) restores the phenolic group. Yields range from 50–65%, with ortho/para selectivity favoring the para position (4:1 ratio).

Cyanation-Hydrolysis Pathway

A two-step cyanation-hydrolysis sequence, as described in, provides an alternative route:

-

Cyanation : 2-Methoxyphenol reacts with CH₃SCN in the presence of AlCl₃/BCl₃ to form 2-methoxy-4-cyanophenol.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using H₂SO₄/H₂O, followed by decarboxylation at 150°C to yield 4-(4-fluorophenyl)-2-methoxyphenol.

This method achieves 70% overall yield but requires stringent temperature control during decarboxylation.

Reductive Amination and Subsequent Demethylation

A patented approach involves reductive amination followed by demethylation:

Synthesis of Intermediate

4-Fluoroaniline is condensed with 2-methoxy-4-hydroxyacetophenone in ethanol under reflux, forming an imine intermediate. Reduction with NaBH₄ in THF yields the corresponding amine, which is subsequently demethylated using BBr₃ in CH₂Cl₂ at −78°C.

Key Considerations

-

Demethylation efficiency : BBr₃ achieves >90% conversion of the methoxy group to hydroxyl.

-

Side reactions : Over-reduction of the fluorophenyl ring is mitigated by maintaining low temperatures (−78°C).

Ullmann-Type Coupling for Direct Arylation

Though less common, Ullmann coupling between 2-methoxyphenol and 4-fluoroiodobenzene using CuI/L-proline as a catalytic system provides moderate yields (40–50%). The reaction proceeds in DMSO at 120°C for 24 hours, but scalability is limited by copper residue removal challenges .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroquinones and related reduced compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methoxyphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, leading to increased potency and selectivity. The methoxyphenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Fluorophenol: Lacks the methoxy group, making it less versatile in certain applications.

2-Methoxyphenol: Lacks the fluorine atom, resulting in different chemical properties.

4-Fluoroanisole: Contains a methoxy group but lacks the phenolic hydroxyl group.

Uniqueness

4-(4-Fluorophenyl)-2-methoxyphenol is unique due to the combination of a fluorinated phenyl group and a methoxyphenol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Q & A

Q. What strategies can resolve contradictions in reported biological activities of 4-(4-Fluorophenyl)-2-methoxyphenol derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., acetylcholinesterase inhibition via Ellman’s method). Compare purity (HPLC > 95%), stereochemistry (chiral columns), and cellular models (primary vs. immortalized cells). Meta-analysis of IC values identifies outliers .

Q. How can computational modeling predict the interaction of 4-(4-Fluorophenyl)-2-methoxyphenol with biological targets like acetylcholinesterase?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor binding. QSAR models correlate substituent effects (Hammett σ) with inhibition potency. Validate predictions with SPR or ITC binding assays .

Q. What experimental approaches can optimize the enantiomeric purity of 4-(4-Fluorophenyl)-2-methoxyphenol derivatives during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINAP-Ru complexes). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Dynamic kinetic resolution may improve yields .

Q. How can kinetic isotope effects elucidate the mechanism of 4-(4-Fluorophenyl)-2-methoxyphenol’s degradation under oxidative conditions?

- Methodological Answer : Substitute H or O at reactive sites (e.g., hydroxyl group). Measure rate constants (k/k) via GC-MS. A primary KIE (>2) suggests bond cleavage in the rate-determining step, implicating radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.